molecular formula C14H19IN2O2 B8760491 Tert-butyl (1-(5-iodopyridin-2-YL)cyclobutyl)carbamate

Tert-butyl (1-(5-iodopyridin-2-YL)cyclobutyl)carbamate

Cat. No. B8760491
M. Wt: 374.22 g/mol
InChI Key: JWTIOQYBZCKAED-UHFFFAOYSA-N
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Patent
US08575360B2

Procedure details

1-(5-Iodo-pyridin-2-yl)-cyclobutane carboxylic acid (3.92 g, 12.9 mmol) was combined with tert-BuOH (6.1 mL, 65 mmol), Et3N (9.0 mL, 65 mmol) and DPPA (3.1 mL, 14 mmol). The reaction was heated to reflux (external bath: 85° C.) for 1.5 h. The volatiles were removed in vacuo and the crude reaction mixture was purified by normal phase flash chromatography on silica gel (5→80% EtOAc/hexanes) to give 1.1 g of [1-(5-iodo-pyridin-2-yl)-cyclobutyl]-carbamic acid tert-butyl ester as a solid, m/z 375.4 [M+H]+.
Quantity
3.92 g
Type
reactant
Reaction Step One
Quantity
6.1 mL
Type
reactant
Reaction Step Two
Name
Quantity
9 mL
Type
reactant
Reaction Step Three
Name
Quantity
3.1 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[CH:3]=[CH:4][C:5]([C:8]2(C(O)=O)[CH2:11][CH2:10][CH2:9]2)=[N:6][CH:7]=1.[C:15]([OH:19])([CH3:18])([CH3:17])[CH3:16].CC[N:22]([CH2:25]C)CC.C1C=CC(P(N=[N+]=[N-])(C2C=CC=CC=2)=[O:34])=CC=1>>[C:15]([O:19][C:25](=[O:34])[NH:22][C:8]1([C:5]2[CH:4]=[CH:3][C:2]([I:1])=[CH:7][N:6]=2)[CH2:9][CH2:10][CH2:11]1)([CH3:18])([CH3:17])[CH3:16]

Inputs

Step One
Name
Quantity
3.92 g
Type
reactant
Smiles
IC=1C=CC(=NC1)C1(CCC1)C(=O)O
Step Two
Name
Quantity
6.1 mL
Type
reactant
Smiles
C(C)(C)(C)O
Step Three
Name
Quantity
9 mL
Type
reactant
Smiles
CCN(CC)CC
Step Four
Name
Quantity
3.1 mL
Type
reactant
Smiles
C=1C=CC(=CC1)P(=O)(C=2C=CC=CC2)N=[N+]=[N-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was heated
CUSTOM
Type
CUSTOM
Details
The volatiles were removed in vacuo
CUSTOM
Type
CUSTOM
Details
the crude reaction mixture
CUSTOM
Type
CUSTOM
Details
was purified by normal phase flash chromatography on silica gel (5→80% EtOAc/hexanes)

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(NC1(CCC1)C1=NC=C(C=C1)I)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.1 g
YIELD: CALCULATEDPERCENTYIELD 22.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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